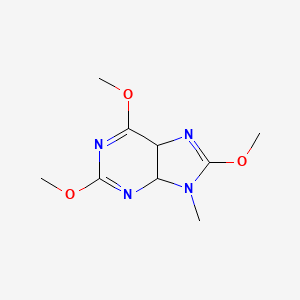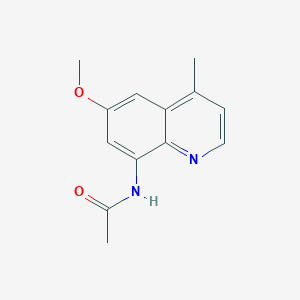
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O It is a derivative of azetidine and piperidine, two important classes of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride typically involves the reaction of piperidine with azetidine-3-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride
- 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate
- (1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
Uniqueness
1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C8H18Cl2N2O |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
1-piperidin-4-ylazetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;;/h7-9,11H,1-6H2;2*1H |
InChI Key |
QCEOKWQICPHSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(C2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11879171.png)

![6-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B11879182.png)
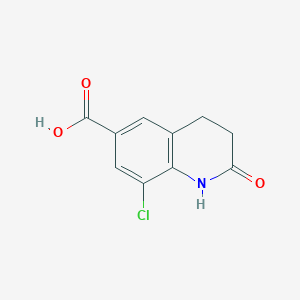
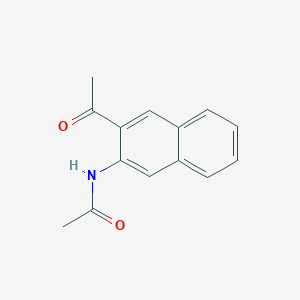

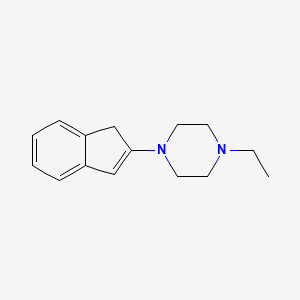


![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879226.png)


